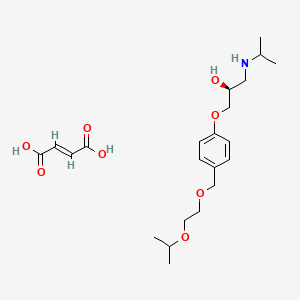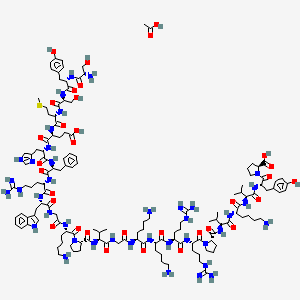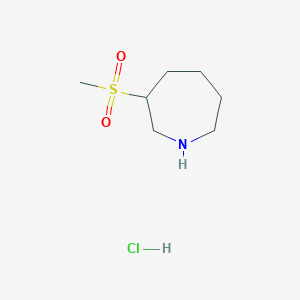
4-(5-アミノ-1-メチル-1H-1,2,4-トリアゾール-3-イル)ピリジン-2-アミン二塩酸塩
説明
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C8H12Cl2N6 and its molecular weight is 263.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
4-(5-アミノ-1-メチル-1H-1,2,4-トリアゾール-3-イル)ピリジン-2-アミン二塩酸塩を含むトリアゾール類は、創薬において幅広い用途が見出されています . トリアゾール類は、アミノ酸、ヌクレオチドなどの重要な構成要素の一部です . 1,2,3-トリアゾールコアを持つ多くの著名な医薬品が市販されています .
有機合成
トリアゾール類は、高い化学的安定性のために有機合成に使用されています . トリアゾール類は、高温でも酸性または塩基性加水分解、酸化および還元条件に対して通常不活性です .
高分子化学
高分子化学の分野では、トリアゾール類は強い双極子モーメントのために重要な役割を果たしています . これは、置換された1,2,3-トリアゾールモチーフがアミド結合に構造的に類似していることを意味します .
超分子化学
トリアゾール類は、水素結合能力のために超分子化学で使用されています . トリアゾール類は、医薬品、超分子化学、有機合成、化学生物学において幅広い用途を持っています .
生体複合
トリアゾール類は、2つの生体分子を結合させる化学戦略である生体複合に使用されています . これは、新しい生体材料や薬物送達システムを作成するのに特に役立ちます .
蛍光イメージング
トリアゾール類は、細胞や組織を可視化するために生物学的研究で使用される技術である蛍光イメージングで使用されています . トリアゾール類は、生物学的サンプル中の特定の標的に結合する蛍光プローブを作成するために使用できます .
材料科学
材料科学では、トリアゾール類は独自の特性のために使用されています . トリアゾール類は、特性が向上した新しい材料を作成するために使用できます .
抗がん活性
一部のトリアゾール誘導体は、さまざまな癌細胞株に対して有効な細胞毒性を示しました . たとえば、化合物10ecはBT-474細胞のアポトーシスを誘導しました .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51) .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, are known to inhibit the function of enzymes like cyp51 . This inhibition could potentially lead to changes in cellular processes.
Biochemical Pathways
The inhibition of enzymes like cyp51 by similar compounds could potentially affect various biochemical pathways, including those involved in the synthesis of sterols .
Result of Action
The inhibition of enzymes like cyp51 by similar compounds could potentially lead to changes in cellular processes .
生化学分析
Biochemical Properties
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction with these enzymes can lead to modulation of their activity, thereby influencing downstream signaling events. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular processes .
Molecular Mechanism
The molecular mechanism of action of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and differentiation. At high doses, it can exhibit toxic or adverse effects, such as inducing apoptosis or causing cellular damage. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects in clinical applications .
Metabolic Pathways
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as kinases and phosphatases, leading to changes in metabolic pathways and flux. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can affect metabolite levels by modulating the activity of enzymes involved in their synthesis and degradation. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in specific cellular compartments. Additionally, 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride can interact with binding proteins that regulate its localization and distribution within cells and tissues. Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it can be directed to the nucleus, mitochondria, or other organelles, where it can exert its biological effects. The subcellular localization of 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride is critical for understanding its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6.2ClH/c1-14-8(10)12-7(13-14)5-2-3-11-6(9)4-5;;/h2-4H,1H3,(H2,9,11)(H2,10,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCUEIXCRFGQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC(=NC=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)



![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)
![[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B1383380.png)

![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride](/img/structure/B1383383.png)
![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)
![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)
